

# Preliminary Toxicological Profile of JWH-175: A Technical Guide

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## Compound of Interest

Compound Name:	JWH 175
CAS No.:	619294-35-8
Cat. No.:	B588045

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## Introduction

JWH-175 is a synthetic cannabinoid of the naphthylmethylindole family, structurally related to the potent and widely studied JWH-018.[1] As with many synthetic cannabinoids, understanding the toxicological profile of JWH-175 is crucial for forensic, clinical, and drug development purposes. This technical guide provides a summary of the currently available preliminary toxicological data on JWH-175, with a focus on its pharmacodynamics, in vivo effects, and metabolism. A key finding is the in vivo bioactivation of JWH-175 to the more potent cannabinoid agonist, JWH-018, which significantly influences its overall toxicological effects.[2][3]

## Quantitative Toxicological Data

The following tables summarize the key quantitative data available for JWH-175, including its binding affinity for cannabinoid receptors and its potency in functional assays and in vivo studies.

Table 1: In Vitro Cannabinoid Receptor Binding Affinity and Functional Potency of JWH-175

Parameter	Human CB1 Receptor	Human CB2 Receptor	Mouse CB1 Receptor	Mouse CB2 Receptor
Ki (nM)	25.8 ± 1.9[2]	362 ± 24[2]	32.7 ± 2.1[2]	255 ± 18[2]
EC50 (cAMP Assay, nM)	43.1 ± 1.2[2]	138 ± 11[2]	Not Reported	Not Reported

Note: Ki values represent the binding affinity of JWH-175 to the respective cannabinoid receptors. A lower Ki value indicates a higher binding affinity. EC50 values from the cAMP assay indicate the concentration of JWH-175 required to produce 50% of its maximal effect in inhibiting adenylyl cyclase.

Table 2: In Vivo Potency (ED50) of JWH-175 in Mice

In Vivo Effect	ED50 (mg/kg, i.p.)
Visual Object Response Inhibition	2.9 ± 0.21[2]
Visual Placing Response Inhibition	1.9 ± 0.15[2]
Acoustic Response Inhibition	2.5 ± 0.18[2]
Breath Rate Reduction	1.7 ± 0.19[2]
Mechanical Analgesia (Tail Pinch Test)	2.1 ± 0.17[2]
Motor Activity Inhibition (Drag Test)	3.2 ± 0.25[2]

Note: ED50 values represent the dose of JWH-175 required to produce 50% of its maximal effect in the respective in vivo assays in mice following intraperitoneal (i.p.) administration.

## Experimental Protocols

### In Vitro Cannabinoid Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of JWH-175 for human and mouse cannabinoid receptors (CB1 and CB2).

#### Methodology:

- Membrane Preparation:
  - Human CB1 and CB2 receptor membranes were prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the respective human receptor DNA.
  - Mouse CB1 and CB2 receptor membranes were prepared from whole brain and spleen tissues of CD-1 mice, respectively.
  - Tissues or cells were homogenized in a cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet was resuspended in the assay buffer.
- Competitive Radioligand Binding Assay:
  - Membranes (20-40 µg of protein) were incubated with a fixed concentration of a radiolabeled cannabinoid agonist, [3H]-CP-55,940, and varying concentrations of JWH-175.
  - The incubation was carried out in a buffer containing 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, and 1 mM EDTA, with 0.1% bovine serum albumin (BSA).
  - After incubation (typically 90 minutes at 30°C), the reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
  - The radioactivity retained on the filters was measured by liquid scintillation counting.
- Data Analysis:
  - The concentration of JWH-175 that inhibited 50% of the specific binding of the radioligand (IC<sub>50</sub>) was determined by non-linear regression analysis of the competition curves.
  - The K<sub>i</sub> values were calculated from the IC<sub>50</sub> values using the Cheng-Prusoff equation.<sup>[2]</sup>

## In Vivo Behavioral and Physiological Studies in Mice

Objective: To assess the in vivo effects of JWH-175 on sensorimotor responses, locomotor activity, nociception, and physiological parameters in mice.

#### Methodology:

- **Animals:** Male CD-1 mice were used for all experiments.[2] Animals were housed under controlled environmental conditions with ad libitum access to food and water.
- **Drug Administration:** JWH-175 was dissolved in a vehicle solution (e.g., ethanol, Tween 80, and saline) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.01-30 mg/kg).[2]
- **Behavioral and Physiological Assessments:**
  - **Sensorimotor Responses:** Assessed using tests such as the visual object response, visual placing response, and acoustic startle response.
  - **Locomotor Activity:** Measured using an open-field test or a drag test.[2][4]
  - **Nociception:** Evaluated using the tail-pinch test to assess the analgesic effects.[2]
  - **Physiological Parameters:** Breath rate and core body temperature were monitored.[2]
- **Data Analysis:**
  - The effects of different doses of JWH-175 were compared to a vehicle control group.
  - Dose-response curves were generated, and ED50 values were calculated using non-linear regression analysis.[2]

## In Vivo Metabolism Study

**Objective:** To investigate the in vivo metabolism of JWH-175 in mice.

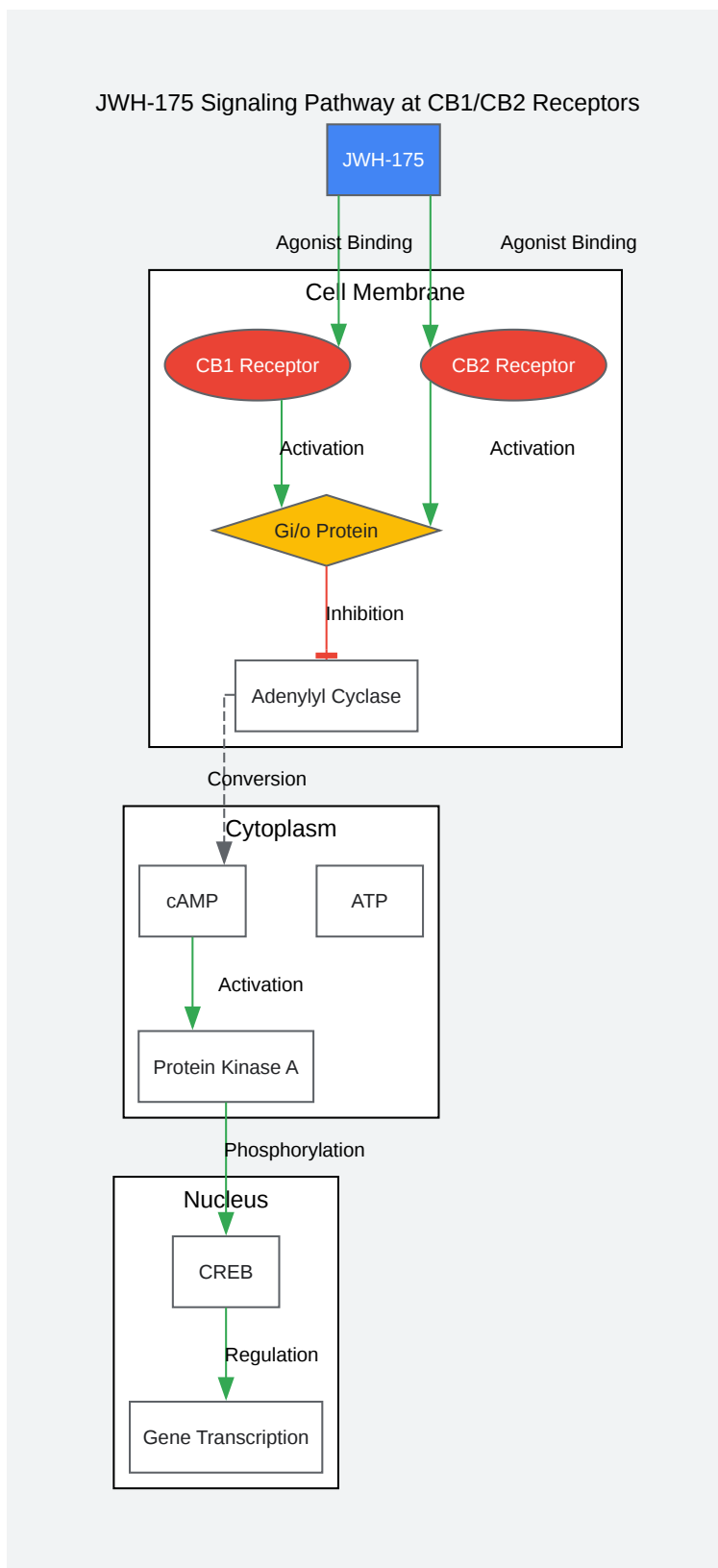
#### Methodology:

- **Animal Treatment:** Male CD-1 mice were administered a single i.p. dose of JWH-175 (e.g., 10 mg/kg).[2]
- **Sample Collection:** Blood samples were collected at various time points after drug administration.

- Sample Preparation: Plasma was separated from the blood samples. Proteins in the plasma were precipitated using a solvent like acetonitrile.
- Analytical Method:
  - The presence and concentration of JWH-175 and its potential metabolites in the plasma extracts were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  - This technique allows for the sensitive and specific detection and quantification of the compounds of interest.
- Data Analysis:
  - The concentrations of JWH-175 and its metabolites were plotted over time to understand the pharmacokinetic profile.
  - The results demonstrated the rapid conversion of JWH-175 to JWH-018 in vivo.<sup>[2]</sup>

## Visualizations

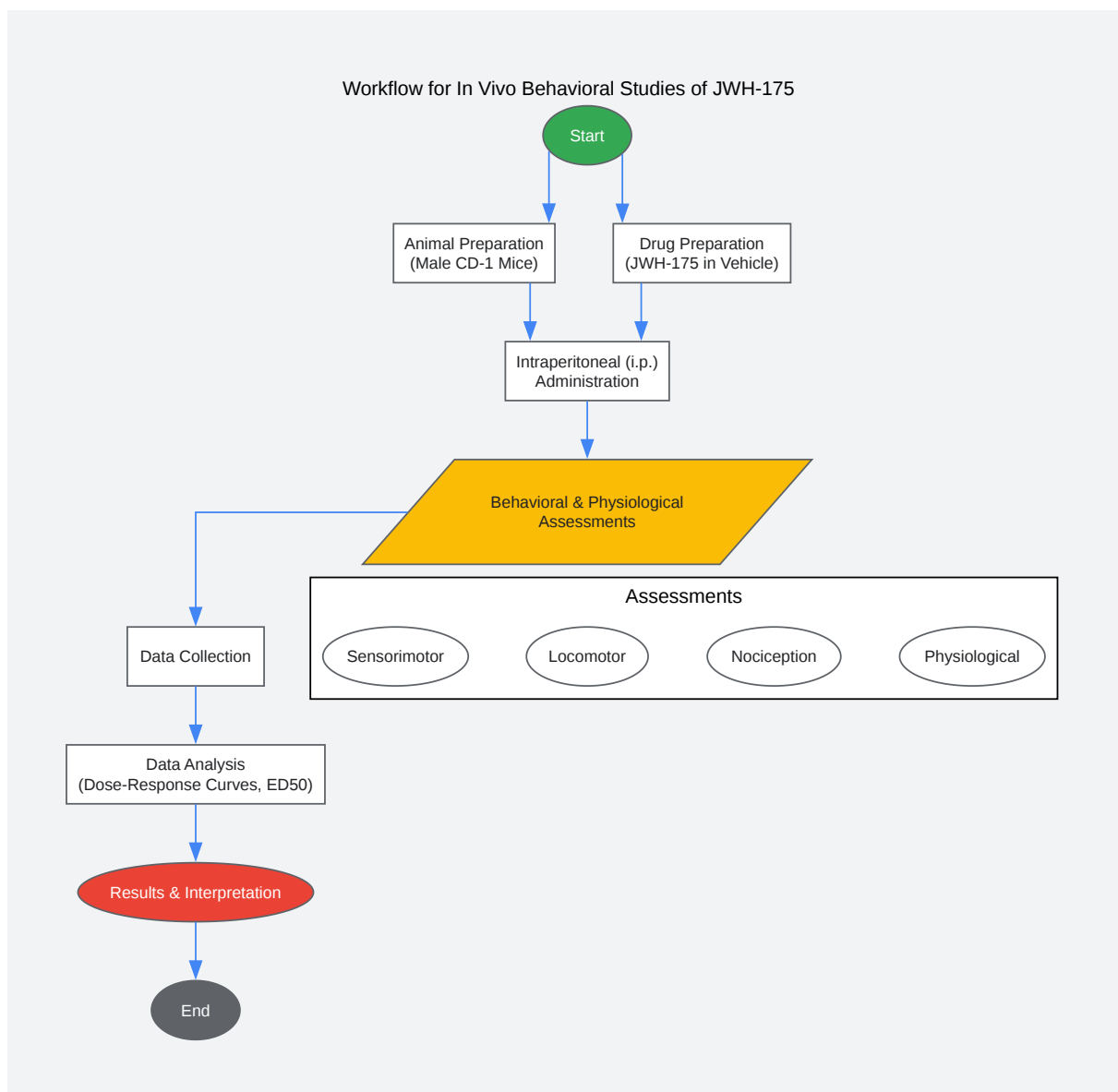
### Signaling Pathway of JWH-175 at Cannabinoid Receptors



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Caption: JWH-175 acts as an agonist at CB1 and CB2 receptors, leading to the inhibition of adenylyl cyclase.

## Experimental Workflow for In Vivo Behavioral Studies



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Caption: A generalized workflow for conducting in vivo toxicological studies of JWH-175 in mice.

## Conclusion

The preliminary toxicological data on JWH-175 indicate that it is a cannabinoid receptor agonist with a lower potency than its close analog, JWH-018.[2][3] A critical aspect of its toxicology is its rapid in vivo conversion to JWH-018, meaning that the observed in vivo effects are likely a combination of the actions of both compounds.[2] While ED50 values for several in vivo effects have been determined, a specific LD50 value for JWH-175 is not readily available in the current scientific literature. Further research is warranted to fully characterize the toxicological profile of JWH-175, including studies on its chronic effects, genotoxicity, and a definitive determination of its median lethal dose. This guide provides a foundational understanding for professionals in the fields of toxicology, pharmacology, and drug development.

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